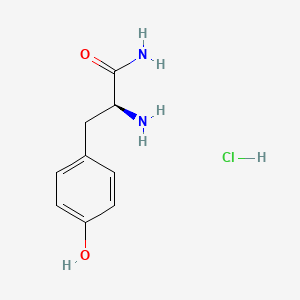

H-Tyr-NH2 hcl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669542 | |

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53559-18-5 | |

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-NH2 HCl: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties and characteristics of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl). This document consolidates critical information on its chemical and physical properties, synthesis, purification, characterization, and its potential biological activities, particularly in relation to dopamine and melanin synthesis pathways.

Core Properties

This compound is the hydrochloride salt of L-Tyrosinamide, an amide derivative of the amino acid L-tyrosine. It serves as a valuable building block in peptide synthesis and as a research chemical in various biochemical and pharmacological studies.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 216.67 g/mol | [1] |

| CAS Number | 53559-18-5 | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Purity | ≥98% (TLC) | [1] |

| Optical Rotation [α]²⁴_D | +28 ± 2° (c= concentration not specified) | [1] |

| Solubility | Soluble in water. | Inferred from structure |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Purification

Proposed Synthesis Workflow

A potential pathway for the synthesis of L-Tyrosinamide hydrochloride is outlined below. This process typically involves two main stages: the formation of an activated ester of L-tyrosine and its subsequent amidation.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of L-Tyrosinamide Hydrochloride (Inferred)

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ammonia (gas or saturated solution in an organic solvent) or Ammonium Hydroxide

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)

-

Protecting group reagents (e.g., Boc-anhydride or Z-Cl)

-

Deprotection reagents (e.g., Trifluoroacetic acid for Boc, H₂/Pd for Z)

Procedure:

-

Protection of the Amino Group (Optional but recommended for cleaner reaction): L-Tyrosine is first protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl) to prevent side reactions at the amino group.

-

Esterification to form L-Tyrosine Methyl Ester Hydrochloride:

-

Suspend L-Tyrosine (or its protected form) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with stirring. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-Tyrosine methyl ester hydrochloride as a solid.

-

-

Amidation to form L-Tyrosinamide:

-

Dissolve the crude L-Tyrosine methyl ester hydrochloride in a suitable solvent like methanol or dichloromethane.

-

Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in an organic solvent at a controlled temperature (e.g., 0°C to room temperature). Alternatively, a sealed vessel with methanolic ammonia can be used.

-

Stir the reaction mixture for several hours to overnight until the ester is fully converted to the amide (monitored by TLC).

-

Remove the solvent and excess ammonia under reduced pressure.

-

-

Deprotection and Hydrochloride Salt Formation:

-

If a protecting group was used, it must be removed. For a Boc group, this is typically done using a strong acid like trifluoroacetic acid (TFA) in DCM. For a Z group, catalytic hydrogenation (H₂/Pd-C) is common.

-

After deprotection, dissolve the crude L-Tyrosinamide in a suitable solvent (e.g., methanol, ethyl acetate).

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.

-

-

Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/ether) to obtain pure this compound crystals.[3]

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Broad O-H and N-H stretching vibrations in the range of 3400-2800 cm⁻¹.

-

C=O stretching of the primary amide (Amide I band) around 1650-1680 cm⁻¹.

-

N-H bending of the primary amide (Amide II band) around 1600-1640 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Phenolic C-O stretching around 1230 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include aromatic protons (doublets in the range of δ 6.5-7.5 ppm), the α-proton (a multiplet around δ 4.0-4.5 ppm), the β-protons (a multiplet around δ 2.8-3.2 ppm), and broad signals for the amide and ammonium protons.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic α and β carbons.[2][5]

-

Biological Properties and Characteristics

H-Tyr-NH2, being a derivative of L-tyrosine, is of significant interest in biological research, particularly in studies related to neurotransmitter and melanin synthesis.

Role in Dopamine Synthesis Pathway

L-Tyrosine is the precursor for the synthesis of catecholamines, including dopamine.[6] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). While direct studies on the effect of this compound on this pathway are limited, it is plausible that it could influence dopamine synthesis by acting as a substrate or modulator of TH.

Caption: Simplified dopamine synthesis pathway from L-Tyrosine.[7]

Role in Melanin Synthesis Pathway

L-Tyrosine is also the initial substrate for melanogenesis, the process of melanin pigment production.[8] The key enzyme in this pathway is tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Caption: Simplified melanin synthesis pathway from L-Tyrosine.[8][9][10]

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is commonly used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[11][12]

Materials:

-

Mushroom tyrosinase

-

L-Tyrosine or L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in the buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound solution (or control), and the substrate solution (L-Tyrosine or L-DOPA).

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set period.

-

Calculate the rate of reaction and determine the percentage of tyrosinase inhibition for each concentration of the test compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound on cell lines used in biological studies (e.g., B16 melanoma cells for melanin studies, PC12 cells for dopamine studies).[13][14][15]

Materials:

-

Cell line of interest (e.g., B16-F10 melanoma cells, PC12 cells)

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Dopamine Production Assay in PC12 Cells

PC12 cells are a common model for studying dopamine synthesis and release. This protocol outlines a general method to assess the effect of this compound on dopamine production.

Materials:

-

PC12 cells

-

Cell culture medium

-

This compound (test compound)

-

Lysis buffer

-

Reagents for dopamine quantification (e.g., HPLC with electrochemical detection or ELISA kit)

Procedure:

-

Culture PC12 cells to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specific time period.

-

After treatment, collect both the cell culture medium (for extracellular dopamine) and the cell lysate (for intracellular dopamine).

-

Quantify the dopamine levels in the collected samples using a sensitive method like HPLC-ECD or a commercially available dopamine ELISA kit.

-

Normalize the dopamine levels to the total protein concentration in the cell lysates.

Conclusion

This compound is a versatile derivative of L-tyrosine with significant potential in biochemical and pharmaceutical research. This guide has provided a detailed overview of its fundamental properties, including a proposed synthetic route and methods for its characterization. Furthermore, its potential roles in the crucial biological pathways of dopamine and melanin synthesis have been highlighted, along with relevant experimental protocols to investigate these effects. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and related scientific disciplines. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 9. news-medical.net [news-medical.net]

- 10. Melanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Synthesis of L-Tyrosinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosinamide hydrochloride, the hydrochloride salt of the amide derivative of the amino acid L-tyrosine, is a compound of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-tyrosine allows it to interact with biological systems, including enzymes involved in neurotransmitter synthesis. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of L-Tyrosinamide hydrochloride, tailored for professionals in the fields of life sciences and drug development.

Chemical Structure and Properties

L-Tyrosinamide hydrochloride is the result of the amidation of the carboxyl group of L-tyrosine. The presence of the amide group and the hydrochloride salt form significantly influences its chemical and physical properties, including its solubility and stability.

The chemical structure of L-Tyrosinamide hydrochloride is characterized by a 4-hydroxyphenylmethyl group attached to the α-carbon of an amino acid amide. The stereochemistry at the α-carbon is (S), consistent with the L-configuration of the parent amino acid.

Table 1: Physicochemical Properties of L-Tyrosinamide Hydrochloride

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 216.66 g/mol | --INVALID-LINK-- |

| CAS Number | 4985-46-0 (for L-Tyrosinamide) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for L-Tyrosinamide

| Spectroscopic Technique | Data | Reference |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| Mass Spectrometry | MS-MS data available | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Spectroscopic and structural elucidation reported | --INVALID-LINK-- |

Synthesis of L-Tyrosinamide Hydrochloride

The synthesis of L-Tyrosinamide hydrochloride is typically achieved through a two-step process starting from the readily available amino acid, L-tyrosine. The overall synthetic pathway involves the protection of the carboxylic acid group via esterification, followed by amidation of the resulting ester.

Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride

The first step involves the conversion of L-tyrosine to its methyl ester hydrochloride. This is a standard esterification reaction, often carried out using thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and more importantly, it generates hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride [1]

-

Materials and Equipment:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a 50 mL three-neck flask, suspend L-tyrosine (1.81 g, 10 mmol) in 20 mL of anhydrous methanol.

-

Cool the suspension to -10 °C in an ice-salt bath with magnetic stirring.

-

Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise to the suspension via the dropping funnel, ensuring the temperature of the reaction mixture remains below room temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.

-

-

Expected Yield and Purity:

Step 2: Amidation of L-Tyrosine Methyl Ester Hydrochloride to L-Tyrosinamide Hydrochloride

The second step is the conversion of the methyl ester to the corresponding amide. This is typically achieved by treating the ester with a source of ammonia. Anhydrous ammonia in an organic solvent or aqueous ammonium hydroxide can be used. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy group.

Experimental Protocol: Synthesis of L-Tyrosinamide Hydrochloride

-

Materials and Equipment:

-

L-Tyrosine methyl ester hydrochloride

-

Ammonium hydroxide solution (e.g., 28-30% in water) or a solution of ammonia in an alcohol (e.g., methanol)

-

Round-bottom flask with a magnetic stirrer

-

Apparatus for filtration

-

-

Procedure:

-

Dissolve L-tyrosine methyl ester hydrochloride (e.g., 10 mmol) in a suitable solvent. A concentrated solution of ammonia in methanol is a common choice to facilitate the reaction and subsequent work-up. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.

-

Stir the solution at room temperature. The reaction progress can be monitored by TLC.

-

The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure L-Tyrosinamide hydrochloride.

-

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Determination of the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide, hydroxyl, amine hydrochloride).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.

Logical Relationships in Synthesis

The synthesis of L-Tyrosinamide hydrochloride follows a logical progression of functional group transformations. The initial protection of the carboxylic acid as an ester is a crucial step to prevent its interference in subsequent reactions and to activate it for the amidation step. The final deprotection and salt formation occur concurrently during the work-up of the amidation reaction when conducted under appropriate conditions.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and understanding of L-Tyrosinamide hydrochloride. The presented protocols, based on established chemical principles, offer a reliable method for obtaining this valuable compound for research and development purposes. Adherence to standard laboratory safety practices is paramount during the execution of these procedures. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized product.

References

H-Tyr-NH2.HCl as a Precursor for Dopamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological functions within the central nervous system. Its synthesis is a well-elucidated enzymatic pathway primarily originating from the amino acid L-tyrosine. This technical guide provides an in-depth exploration of this canonical pathway and investigates the potential of L-Tyrosinamide hydrochloride (H-Tyr-NH2.HCl) as an alternative precursor. While L-tyrosine is the established natural substrate, the role of H-Tyr-NH2.HCl is less direct. Current evidence suggests that H-Tyr-NH2.HCl is unlikely to be a direct substrate for the primary enzyme in the dopamine synthesis pathway, tyrosine hydroxylase, due to the modification of the carboxyl group. However, it may serve as an indirect precursor through in-vivo hydrolysis to L-tyrosine by aminopeptidases. This guide presents a comprehensive overview of the enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.

The Canonical Dopamine Synthesis Pathway

The biosynthesis of dopamine from L-tyrosine is a two-step enzymatic process that occurs predominantly in dopaminergic neurons.[1]

-

Hydroxylation of L-tyrosine: The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , which requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[2] The activity of TH is tightly regulated through various mechanisms, including feedback inhibition by catecholamines and phosphorylation by several protein kinases.[3][4]

-

Decarboxylation of L-DOPA: Subsequently, L-DOPA is converted to dopamine through decarboxylation, a reaction catalyzed by the enzyme DOPA decarboxylase (DDC) , also known as aromatic L-amino acid decarboxylase (AADC).[5] DDC utilizes pyridoxal phosphate (vitamin B6) as a cofactor.[5]

Signaling Pathway Diagram

H-Tyr-NH2.HCl as a Potential Precursor

H-Tyr-NH2.HCl, or L-Tyrosinamide hydrochloride, is a derivative of L-tyrosine where the carboxylic acid group is replaced by an amide group. The central question for its role as a dopamine precursor is whether it can be efficiently utilized by the enzymes of the dopamine synthesis pathway.

Interaction with Tyrosine Hydroxylase (TH)

The substrate specificity of tyrosine hydroxylase is crucial. Studies on the binding of substrates and inhibitors to TH have indicated that the carboxyl group of L-tyrosine is important for proper binding to the active site.[6] While the amino group is essential for tight binding, modifications to the carboxyl group can significantly reduce affinity.[6] There is a lack of direct experimental data confirming that L-Tyrosinamide can act as a substrate for TH. It is plausible that the substitution of the negatively charged carboxyl group with a neutral amide group would hinder the electrostatic interactions necessary for efficient binding and catalysis.

In-Vivo Hydrolysis: An Indirect Pathway

Although direct conversion is unlikely, H-Tyr-NH2.HCl could potentially serve as an indirect precursor. In biological systems, amino acid amides can be hydrolyzed back to their corresponding amino acids by enzymes called aminopeptidases .[7][8] If H-Tyr-NH2.HCl is administered, it could be converted to L-tyrosine in the body, which would then be available to enter the canonical dopamine synthesis pathway. However, the efficiency and rate of this hydrolysis in relevant tissues are currently not well-documented.

Logical Relationship Diagram

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in dopamine synthesis, primarily focusing on the natural substrate, L-tyrosine. Data for H-Tyr-NH2.HCl as a direct substrate is not available in the current literature.

Table 1: Kinetic Parameters of Tyrosine Hydroxylase (TH)

| Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Organism/Source |

| L-Tyrosine | 3 - 300 | 0.65 - 3.5 | - | Bovine Striatum |

| 6-MPH4 (cofactor) | 5 - 1000 | - | - | Bovine Striatum |

Note: Kinetic parameters for TH can vary significantly depending on the isoform, phosphorylation state, and assay conditions.[9][10]

Table 2: Regulation of Tyrosine Hydroxylase Activity

| Regulatory Mechanism | Effector Molecule | Effect on TH Activity |

| Feedback Inhibition | Dopamine, Norepinephrine, Epinephrine | Inhibition |

| Phosphorylation | PKA, CaMKII, MAPKAPK2 | Activation |

Phosphorylation at different serine residues (e.g., Ser40) relieves feedback inhibition by catecholamines.[2]

Experimental Protocols

In Vitro Assay for Tyrosine Hydroxylase Activity

This protocol describes a common method for measuring TH activity by quantifying the production of L-DOPA.[11]

Materials:

-

Purified Tyrosine Hydroxylase (TH) enzyme

-

L-Tyrosine solution

-

Tetrahydrobiopterin (BH4) or a stable analog like 6-methyltetrahydropterin (6MPH4)

-

Ferrous ammonium sulfate

-

Catalase

-

Reaction buffer (e.g., HEPES or MOPS)

-

Sodium periodate (NaIO4)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture containing the buffer, catalase, ferrous ammonium sulfate, and BH4/6MPH4.

-

Initiate the reaction by adding the TH enzyme and L-tyrosine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding acid).

-

To quantify L-DOPA, add sodium periodate to oxidize L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.[11]

-

Measure the absorbance at 475 nm and calculate the concentration of L-DOPA produced using a standard curve.

Experimental Workflow Diagram

Conclusion and Future Directions

The synthesis of dopamine from L-tyrosine is a well-characterized and fundamental process in neurobiology. The potential of H-Tyr-NH2.HCl as a direct precursor for this pathway is not supported by the current understanding of the substrate specificity of tyrosine hydroxylase. The modification of the carboxyl group to an amide likely impedes its ability to be efficiently hydroxylated.

The most probable route for H-Tyr-NH2.HCl to contribute to dopamine synthesis is through in-vivo hydrolysis to L-tyrosine by aminopeptidases, thereby acting as a pro-drug. To fully elucidate the potential of H-Tyr-NH2.HCl in modulating dopamine levels, future research should focus on:

-

Direct enzymatic assays: Conducting in-vitro experiments to definitively assess the ability of tyrosine hydroxylase to utilize L-Tyrosinamide as a substrate.

-

In-vivo hydrolysis studies: Quantifying the rate and extent of H-Tyr-NH2.HCl hydrolysis to L-tyrosine in relevant tissues and biological fluids.

-

Pharmacokinetic and pharmacodynamic studies: Comparing the effects of H-Tyr-NH2.HCl and L-tyrosine administration on brain tyrosine and dopamine levels, as well as on physiological and behavioral outcomes.

A thorough investigation into these areas will provide a clearer picture of the therapeutic and research potential of H-Tyr-NH2.HCl in the context of dopamine synthesis and its related neurological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Steady-state kinetics of bovine striatal tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tyrosinamide Hydrochloride (CAS Number: 53559-18-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinamide hydrochloride, with the CAS number 53559-18-5, is the hydrochloride salt of L-tyrosinamide. L-tyrosinamide is an amino acid amide derived from L-tyrosine. This compound serves as a valuable precursor and research tool in various scientific disciplines, particularly in neuroscience and pharmacology. Its structural similarity to the amino acid L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, makes it a compound of significant interest for studies related to cognitive function, mood regulation, and neurological disorders. This technical guide provides a comprehensive overview of the available technical data on Tyrosinamide hydrochloride, including its chemical and physical properties, synthesis and purification, analytical characterization, and its known and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tyrosinamide and its hydrochloride salt is presented below. It is important to note that while some data is available for the hydrochloride salt, other specifications are reported for the free base, L-Tyrosinamide.

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | IUPAC |

| Synonyms | L-Tyrosinamide HCl, L-Tyr-NH2·HCl, H-Tyr-NH2·HCl | --- |

| CAS Number | 53559-18-5 | --- |

| Molecular Formula | C₉H₁₃ClN₂O₂ | --- |

| Molecular Weight | 216.67 g/mol | --- |

| Appearance | White to off-white or light yellow powder/crystal | [1] |

| Melting Point | 153.0 to 157.0 °C (for L-Tyrosinamide) | [1] |

| Purity | ≥97.0% (HPLC) | [1] |

| Optical Rotation | +14.0° to +18.0° (c=1, water) (for L-Tyrosinamide) | [1] |

| Solubility | Soluble in water. Solubility of L-Tyrosine in water is 0.453 g/L at 25 °C. The hydrochloride salt is expected to have higher aqueous solubility. L-Tyrosine is insoluble in absolute alcohol, ether, and acetone, but soluble in alkaline solutions. | [2][3] |

| Storage Conditions | Room temperature, recommended in a cool and dark place (<15°C). Store under inert gas as it is air sensitive. | [1] |

Synthesis and Purification

Synthesis

A general procedure for the synthesis of N-Boc-L-tyrosine derivatives, which can be precursors, is described. For instance, L-tyrosine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like potassium carbonate in a water/dioxane mixture to yield N-Boc-L-tyrosine[4].

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for Tyrosinamide hydrochloride.

Purification

Purification of Tyrosinamide hydrochloride can be achieved by recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of amino acid derivatives and their salts include mixtures of alcohols (methanol, ethanol) and water, or combinations of a polar solvent with a less polar anti-solvent[5][6][7].

General Recrystallization Protocol:

-

Dissolve the crude Tyrosinamide hydrochloride in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

Analytical Characterization

While specific experimental spectra for Tyrosinamide hydrochloride are not widely published, data for the closely related L-tyrosine hydrochloride and the free base L-Tyrosinamide can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of L-tyrosine hydrochloride in D₂O shows characteristic signals for the aromatic protons of the phenyl ring, the α-proton, and the β-protons of the side chain[5][10]. For Tyrosinamide hydrochloride, one would expect similar aromatic signals, along with signals for the α- and β-protons, and the amide protons.

-

¹³C NMR: The carbon NMR spectrum of L-tyrosine hydrochloride reveals signals for the carboxyl carbon, the aromatic carbons, and the α- and β-carbons[10][11]. In Tyrosinamide hydrochloride, the carbonyl carbon of the amide would appear at a slightly different chemical shift compared to the carboxylic acid carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of L-tyrosine hydrochloride shows characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretching of the ammonium group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C vibrations[10]. For Tyrosinamide hydrochloride, one would expect to see characteristic bands for the primary amide group (N-H stretches and C=O stretch) in addition to the other functional groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of Tyrosinamide hydrochloride. The mass spectrum of the free base, L-Tyrosinamide, would show a molecular ion peak corresponding to its molecular weight of 180.21 g/mol .

Biological Activity and Experimental Protocols

The primary biological interest in Tyrosinamide hydrochloride stems from its role as a potential precursor to dopamine and its interactions with enzymes involved in melanin synthesis.

Dopamine Synthesis Pathway

L-tyrosine is the natural precursor for dopamine synthesis in the brain. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and then L-DOPA is decarboxylated to dopamine. As a derivative of L-tyrosine, Tyrosinamide hydrochloride is investigated for its potential to cross the blood-brain barrier and be converted to dopamine, thereby influencing dopamine-dependent neurological functions.

Caption: The catecholamine biosynthesis pathway from L-Tyrosine.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol is a general method to measure extracellular dopamine levels in the brain of a rodent model following the administration of a test compound.

-

Animal Model: Adult male Wistar rats or C57BL/6 mice.

-

Surgical Procedure: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

-

Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer Tyrosinamide hydrochloride (intraperitoneally, subcutaneously, or via reverse dialysis through the probe).

-

Post-Administration Sampling: Continue collecting dialysate samples to monitor changes in dopamine concentration over time.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[3][12][13].

-

Histology: At the end of the experiment, verify the placement of the microdialysis probe.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin. Inhibition of this enzyme is a target for developing agents for treating hyperpigmentation and for use in cosmetics. Tyrosine derivatives are often studied for their potential to inhibit tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine to dopachrome.

-

Reagents: Mushroom tyrosinase solution, L-tyrosine solution (substrate), phosphate buffer (pH 6.8), and the test compound (Tyrosinamide hydrochloride) dissolved in an appropriate solvent. A known tyrosinase inhibitor like kojic acid is used as a positive control.

-

Assay Procedure (96-well plate):

-

Add the test compound at various concentrations to the wells.

-

Add the tyrosinase enzyme solution to the wells and incubate for a short period (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the L-tyrosine substrate solution.

-

-

Measurement: Measure the absorbance of the formed dopachrome at a specific wavelength (typically around 475-510 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) using a microplate reader[11][14][15][16][17][18][19].

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.

Caption: Mechanism of tyrosinase inhibition.

Cognitive and Mood-Related Studies (Potential Applications)

Given its relationship to dopamine, Tyrosinamide hydrochloride could be investigated for its effects on cognition and mood. While specific studies on the hydrochloride amide are lacking, protocols for studying the effects of L-tyrosine can be adapted.

-

Cognitive Enhancement: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents[20][21][22][23].

-

Antidepressant-like Effects: The forced swim test and tail suspension test are common screening tools for potential antidepressant activity in animal models[4][18][19][21][24][25][26][27].

Conclusion

Tyrosinamide hydrochloride is a compound with significant potential for research in neuroscience and pharmacology. While detailed experimental data specifically for the hydrochloride salt are not extensively available in the public domain, information on the free base and related tyrosine derivatives provides a strong foundation for its synthesis, characterization, and investigation. Its role as a potential dopamine precursor and tyrosinase inhibitor warrants further exploration through dedicated in vitro and in vivo studies. The experimental protocols outlined in this guide offer a starting point for researchers interested in elucidating the full pharmacological profile of this intriguing molecule. Further research is needed to establish its specific pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various models.

References

- 1. L-Tyrosinamide | 4985-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. mt.com [mt.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of acute tyrosine depletion in using a branched chain amino-acid mixture on dopamine neurotransmission in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Baseline-dependent effect of dopamine’s precursor L-tyrosine on working memory gating but not updating - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of L-Tyrosinamide Hydrochloride (H-Tyr-NH2 HCl) in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl). Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document synthesizes information on closely related compounds, general principles of peptide solubility, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory professionals working with this and similar compounds.

Introduction to L-Tyrosinamide Hydrochloride

L-Tyrosinamide hydrochloride is the hydrochloride salt of L-Tyrosinamide, an amino acid amide derived from L-tyrosine. The presence of the hydrochloride salt generally enhances the aqueous solubility of the parent compound. Understanding its solubility in various laboratory solvents is crucial for a wide range of applications, including in vitro assays, formulation development, and drug delivery studies.

Physicochemical Properties

-

Chemical Name: (2S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride

-

Molecular Formula: C₉H₁₂N₂O₂·HCl

-

Molecular Weight: 216.66 g/mol (for the HCl salt)

Quantitative Solubility Data

Table 1: Quantitative Solubility of Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| L-Tyrosinamide (free base) | DMSO | 100 mg/mL | Not Specified | [1][2] |

| H-Tyr(3-NH2)-OH dihydrochloride hydrate | Water | 175 mg/mL | Not Specified | [3][4] |

Note: The solubility of the hydrochloride salt may differ significantly from the free base.

Qualitative Solubility Profile of this compound

Based on the general principles of peptide and amino acid derivative solubility, a qualitative solubility profile for this compound can be predicted. As a hydrochloride salt of a compound with a primary amine, this compound is expected to be a basic peptide derivative.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol is likely to be a good solvent for a polar compound like this compound. |

| Ethanol | Moderately Soluble | Ethanol is less polar than methanol and water, which may result in slightly lower solubility. |

| DMSO | Soluble | Dimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. The free base shows high solubility in DMSO. |

| DMF | Soluble | N,N-Dimethylformamide is another polar aprotic solvent that is generally effective at dissolving peptides and their derivatives. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is necessary. The two main types of solubility assays are kinetic and thermodynamic.[5]

5.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of many compounds.[6][7] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to observe precipitation.[8][9]

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with shaking.[6]

-

Detection of Precipitation: Determine the point of precipitation using methods such as:

-

Nephelometry: Measures the scattering of light by undissolved particles.[10]

-

UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[11]

-

LC-MS/MS: Provides a highly sensitive and specific quantification of the compound in the supernatant after separation of undissolved material.[7]

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

5.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[12][13] It involves equilibrating an excess of the solid compound in the solvent over a longer period.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the kinetic and thermodynamic solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible sources, a strong qualitative understanding can be inferred from its chemical structure and the properties of related molecules. It is predicted to be soluble in water and other polar solvents, a characteristic that should be confirmed experimentally for specific applications. The detailed protocols provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in their laboratory settings, ensuring accurate and reproducible results in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. rheolution.com [rheolution.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

H-Tyr-NH2 HCl vs. L-Tyrosine: A Fundamental Technical Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental differences between L-Tyrosine, a naturally occurring amino acid, and its derivative, H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced distinctions in their chemical properties, biological activities, and potential applications.

Core Structural and Physicochemical Differences

The primary distinction between L-Tyrosine and this compound lies in the modification of the carboxyl group. In this compound, the carboxylic acid is replaced by a carboxamide, and the molecule is supplied as a hydrochloride salt. This seemingly subtle alteration has significant implications for the compound's physicochemical properties, which are summarized in the table below.

Data Presentation: Comparative Physicochemical Properties

| Property | L-Tyrosine | This compound (L-Tyrosinamide hydrochloride) | References |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₂N₂O₂·HCl | [1][2] |

| Molecular Weight | 181.19 g/mol | 216.67 g/mol | [1][2] |

| Appearance | White crystalline powder | White to off-white powder | [1] |

| Water Solubility | 0.45 g/L (at 25 °C) | More soluble than L-Tyrosine (qualitative) | [1][3] |

| pKa (α-carboxyl) | ~2.20 | Not applicable (amide) | [1] |

| pKa (α-amino) | ~9.11 | ~8.03 (predicted) | [1] |

| pKa (phenol) | ~10.07 | ~9.52 (predicted) | [1] |

| Isoelectric Point (pI) | 5.66 | Not applicable | [1] |

| LogP (Octanol/Water) | -2.26 | -0.6 (predicted for L-Tyrosinamide) | [1][2] |

The amidation of the carboxyl group in this compound eliminates its negative charge at physiological pH, making the molecule overall more neutral compared to the zwitterionic L-Tyrosine. This change is predicted to increase its lipophilicity (as indicated by the higher LogP value), which could theoretically enhance its ability to cross cell membranes. The hydrochloride salt form of H-Tyr-NH2 is utilized to improve its stability and handling as a solid.

Biological Activity and Functional Implications

L-Tyrosine is a critical precursor for the biosynthesis of several key signaling molecules. The fundamental differences in the biological activities of L-Tyrosine and this compound stem from their distinct chemical structures.

Role in Neurotransmitter Synthesis

L-Tyrosine is the direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[4][5] This biosynthetic pathway is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[4]

While this compound retains the core structure of L-Tyrosine, the modification of the carboxyl group may affect its recognition and processing by enzymes in this pathway. There is a lack of direct comparative studies on the efficiency of this compound as a precursor for catecholamine synthesis. It is plausible that the amide would need to be hydrolyzed back to L-Tyrosine in vivo to effectively enter this metabolic cascade.

Mandatory Visualization: Catecholamine Synthesis Pathway

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

Substrate for Tyrosinase and Melanogenesis

L-Tyrosine is the initial substrate for tyrosinase, the key enzyme in melanin synthesis.[4] Tyrosinase catalyzes the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which then proceeds through a series of reactions to form melanin.

H-Tyr-NH2, being structurally similar to L-Tyrosine, has been investigated as a potential substrate for tyrosinase. However, direct comparative kinetic data is limited.[6] The replacement of the carboxylate group with a carboxamide may alter its binding affinity and turnover rate by tyrosinase.[6]

Mandatory Visualization: Melanin Synthesis Pathway

Caption: Simplified pathway of melanin synthesis from L-Tyrosine.

Experimental Protocols

Due to the limited availability of direct comparative studies, this section provides detailed methodologies for key experiments that can be employed to elucidate the fundamental differences between this compound and L-Tyrosine.

Comparative Analysis of Tyrosinase Kinetics

This protocol outlines a spectrophotometric assay to determine and compare the kinetic parameters (Km and Vmax) of mushroom tyrosinase with L-Tyrosine and this compound as substrates.[6]

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine

-

This compound

-

Phosphate buffer (50 mM, pH 6.8)

-

Spectrophotometer and cuvettes

Procedure:

-

Substrate Preparation: Prepare stock solutions of L-Tyrosine and this compound in phosphate buffer. A range of concentrations (e.g., 0.1 to 2.0 mM) should be prepared for kinetic analysis. Due to the lower solubility of L-Tyrosine, gentle warming or sonication may be required for complete dissolution.

-

Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

-

Assay Execution:

-

Set the spectrophotometer to 475 nm to measure the formation of dopachrome.

-

In a cuvette, add 1 mL of the desired substrate concentration and 1.9 mL of phosphate buffer.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 100 µL of the tyrosinase solution and mix immediately.

-

Record the absorbance at 475 nm every 15 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for dopachrome is ~3600 M⁻¹cm⁻¹).

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each substrate.

-

A Lineweaver-Burk plot can also be used for graphical determination of the kinetic parameters.

-

Mandatory Visualization: Experimental Workflow for Tyrosinase Kinetics

Caption: Workflow for the comparative kinetic analysis of tyrosinase activity.

Cell Permeability Assay

This protocol describes a general method for comparing the cell permeability of L-Tyrosine and this compound using a Caco-2 cell monolayer as an in vitro model of the intestinal barrier.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

L-Tyrosine and this compound

-

Hanks' Balanced Salt Solution (HBSS)

-

LC-MS/MS for quantification

Procedure:

-

Caco-2 Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in appropriate flasks.

-

Seed the cells onto Transwell® inserts at a suitable density.

-

Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a known concentration of either L-Tyrosine or this compound to the apical (upper) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

Replace the collected volume with fresh HBSS.

-

-

Quantification:

-

Analyze the concentration of L-Tyrosine or this compound in the basolateral samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for each compound using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

-

Compare the Papp values of L-Tyrosine and this compound to assess their relative permeability.

-

Synthesis of this compound

This compound can be synthesized from L-Tyrosine through a multi-step process that typically involves protection of the amino and phenol groups, amidation of the carboxyl group, and subsequent deprotection. A general synthetic scheme is outlined below.

Mandatory Visualization: Synthesis of this compound

Caption: General synthetic workflow for this compound from L-Tyrosine.

A more specific method involves the esterification of L-Tyrosine followed by amidation. For example, L-Tyrosine can be reacted with thionyl chloride in methanol to form the methyl ester hydrochloride.[7] This intermediate can then be treated with ammonia to yield L-Tyrosinamide. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

Conclusion

The fundamental difference between this compound and L-Tyrosine lies in the amidation of the carboxyl group, which significantly alters the molecule's physicochemical properties, including its charge, solubility, and lipophilicity. These changes have the potential to influence its biological activity, including its roles as a precursor for neurotransmitter and melanin synthesis. While L-Tyrosine's functions are well-established, direct comparative experimental data for this compound is still emerging. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparisons and further elucidate the nuanced differences between these two important molecules. Such studies will be invaluable for applications in drug development, neuroscience, and biochemistry.

References

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents [patents.google.com]

- 4. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 6. benchchem.com [benchchem.com]

- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

Methodological & Application

Protocol for the Dissolution and Application of H-Tyr-NH2 HCl in Cell Culture

Introduction

L-Tyrosine is a critical amino acid for cellular metabolism and protein synthesis. However, its utility in cell culture is often hampered by its poor solubility in aqueous solutions at physiological pH.[1][2] To overcome this limitation, more soluble derivatives have been developed. H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride) is a hydrochloride salt of the amide derivative of L-tyrosine. The presence of the amide group and the hydrochloride form generally enhances its solubility in aqueous solutions compared to the parent amino acid, making it a more convenient supplement for cell culture media.

These application notes provide a detailed protocol for the preparation of sterile stock solutions of this compound and their subsequent use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and reliability of experimental results.

Solubility Data

The solubility of H-Tyr-NH2 (L-Tyrosinamide, the free base) has been reported in various solvents. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility. The following table summarizes the available solubility data for the free base, which serves as a useful reference.

| Compound | Solvent | Solubility | Remarks |

| L-Tyrosinamide | DMSO | 100 mg/mL | Ultrasonic treatment may be required. |

| L-Tyrosinamide | PBS (pH 7.2) | 10 mg/mL | |

| L-Tyrosine | 1 M HCl | 50 mg/mL | Requires sonication. |

| L-Tyrosine | Water (neutral pH) | ~0.45 mg/mL | Poorly soluble. |

Experimental Protocols

This section outlines the detailed methodology for preparing a sterile stock solution of this compound and its application in cell culture.

Materials and Equipment

-

This compound powder

-

Sterile, cell culture grade water

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Pipettes and sterile tips

-

Biological safety cabinet (BSC)

Preparation of a 10 mg/mL Stock Solution in PBS

This protocol is recommended for most standard cell culture applications where a high concentration is not required.

-

Preparation: Perform all steps under aseptic conditions in a biological safety cabinet.

-

Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 10 mg/mL solution, you will need 10 mg for every 1 mL of solvent.

-

Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the tube. For example, add 10 mL of sterile PBS to 100 mg of this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for experiments requiring a higher concentration of this compound.

-

Preparation: Work in a biological safety cabinet to maintain sterility.

-

Weighing: Accurately weigh the required amount of this compound powder into a sterile conical tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO. For a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of powder.

-

Mixing: Vortex the solution until the powder is fully dissolved. If needed, use an ultrasonic water bath to facilitate dissolution.

-

Sterilization: Filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.

-

Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots.

-

Storage: Store the DMSO stock solution at -20°C or -80°C.

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).

Application in Cell Culture

The prepared stock solution can be used to supplement cell culture media.

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

-

Dilution: Dilute the stock solution directly into the complete cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 100 µg/mL from a 10 mg/mL stock, add 10 µL of the stock solution to every 1 mL of cell culture medium.

-

Treatment: Gently mix the medium to ensure uniform distribution of the compound before adding it to the cells.

Signaling Pathways and Experimental Workflow

This compound serves as a source of tyrosine, which is a precursor for the synthesis of neurotransmitters and hormones, and a key substrate in cellular signaling pathways involving tyrosine kinases.

Caption: Workflow for this compound stock solution preparation and cell culture application.

Caption: Cellular uptake and role of tyrosine from this compound.

References

Application Notes and Protocols for L-Tyrosine in Neuroscience Research Models

Disclaimer: Extensive searches for specific applications of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride) in neuroscience research did not yield relevant data or established experimental protocols. Therefore, these application notes and protocols are based on its parent molecule, L-Tyrosine, a well-researched amino acid with significant applications in neuroscience as a precursor to catecholamine neurotransmitters.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] In neuroscience research, L-Tyrosine supplementation is frequently used to investigate the impact of increased catecholamine availability on a range of cognitive functions and neurological processes. It is particularly studied for its potential to mitigate the effects of stress and cognitive fatigue on performance.[3] These notes provide an overview of its applications, quantitative data from select studies, and detailed experimental protocols for its use in neuroscience research models.

Applications in Neuroscience Research

-

Investigating Cognitive Enhancement: L-Tyrosine is widely studied for its potential to enhance cognitive functions such as working memory, cognitive flexibility, and response inhibition, particularly under conditions of high cognitive demand or stress.[1][3]

-

Modeling Stress and Fatigue: Researchers use L-Tyrosine to explore the neurochemical basis of resilience to stress and to test its efficacy in counteracting performance decrements caused by physical or mental exhaustion.[3]

-

Studies on Aging and Neurological Disorders: The role of L-Tyrosine in the aging brain is an active area of research, with studies examining its effects on age-related cognitive decline.[1][4] Its connection to dopamine synthesis also makes it relevant in models of Parkinson's disease.

-

Neurotransmitter Dynamics: L-Tyrosine administration is a tool to study the regulation of dopamine and norepinephrine synthesis and release in various brain regions.

Data Presentation

Table 1: Effects of L-Tyrosine Supplementation on Cognitive Performance in Humans

| Study Focus | Dosage | Population | Key Findings | Reference |

| Reactive and Proactive Response Inhibition | 150 mg/kg | Healthy Older Adults (61-72 years) | No significant alteration in overall reactive or proactive inhibition. However, an age-dependent detrimental effect on proactive slowing was observed. | [1][4] |

| Cognitive Performance under Stress | Review of multiple studies | Healthy individuals | Effectively enhances cognitive performance in short-term stressful or cognitively demanding situations. | [3] |

Table 2: Neurochemical Effects of L-Tyrosine Administration in Animal Models

| Animal Model | Dosage/Administration | Brain Region(s) | Key Findings | Reference |

| Young Rats (30 days old) | Acute administration | Cerebellum, Hippocampus, Striatum | Increased markers of oxidative stress (thiobarbituric acid reactive species and carbonyl levels). Decreased superoxide dismutase activity. | [5] |

| Rodents | Oral administration | Brain | Increased dopamine metabolites in cerebrospinal fluid (CSF). | [1] |

Experimental Protocols

Protocol 1: Investigating the Effect of L-Tyrosine on Cognitive Function in a Human Model (Double-Blind, Placebo-Controlled Crossover Design)

1. Participant Recruitment and Screening:

- Recruit healthy adult volunteers within a specified age range.

- Screen for exclusionary criteria such as neurological or psychiatric disorders, use of psychoactive medications, and contraindications to L-Tyrosine supplementation.

- Obtain informed consent from all participants.

2. Study Design:

- Employ a double-blind, placebo-controlled, counterbalanced crossover design.

- Each participant will complete two experimental sessions: one with L-Tyrosine and one with a placebo.

- A washout period of at least one week should separate the sessions.

3. L-Tyrosine/Placebo Administration:

- Prepare capsules containing L-Tyrosine (e.g., 150 mg/kg body weight) and identical-looking placebo capsules (e.g., containing microcrystalline cellulose).

- Participants should arrive at the laboratory after an overnight fast.

- Administer the L-Tyrosine or placebo capsule with a standard volume of water.

- A waiting period of approximately 60 minutes is recommended to allow for absorption before cognitive testing begins.

4. Cognitive Testing Battery:

- Select a battery of validated cognitive tasks to assess the domains of interest (e.g., working memory, executive function, attention).

- Example Tasks: N-back task for working memory, Stroop task for cognitive flexibility, and a Stop-Signal task for response inhibition.

- Administer the cognitive tasks in a quiet, controlled environment.

5. Data Analysis:

- Score the cognitive tasks for relevant metrics (e.g., reaction time, accuracy).

- Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the effects of L-Tyrosine and placebo on cognitive performance.

Protocol 2: Measuring Dopamine and its Metabolites in a Rodent Model Following L-Tyrosine Administration

1. Animal Model and Housing:

- Use adult male rats (e.g., Sprague-Dawley) weighing 250-300g.

- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

- Allow for an acclimatization period of at least one week before the experiment.

2. L-Tyrosine Administration:

- Prepare a solution of L-Tyrosine in a suitable vehicle (e.g., saline).

- Administer L-Tyrosine via oral gavage or intraperitoneal injection at a specified dose (e.g., 100 mg/kg).

- The control group should receive an equivalent volume of the vehicle.

3. Brain Tissue Collection:

- At a predetermined time point after administration (e.g., 60 minutes), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).

- Rapidly dissect the brain on an ice-cold surface.

- Isolate the brain regions of interest (e.g., striatum, prefrontal cortex).

- Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

4. Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC):

- Homogenize the brain tissue samples in a perchloric acid solution containing an internal standard.

- Centrifuge the homogenates to pellet the protein.

- Filter the supernatant.

- Inject the filtered supernatant into an HPLC system equipped with an electrochemical detector.

- Separate dopamine and its metabolites (DOPAC and HVA) using a reverse-phase column.

- Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of known standards.

5. Data Analysis:

- Normalize the neurotransmitter concentrations to the weight of the tissue sample.

- Use an independent samples t-test or ANOVA to compare the neurotransmitter levels between the L-Tyrosine and control groups.

Visualizations

References

- 1. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of H-Tyr-NH2 HCl using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride). The described methodology is tailored for researchers, scientists, and professionals involved in drug development and quality control who require precise measurement of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample analysis, accompanied by illustrative data and a visual representation of the experimental workflow.

Introduction

This compound, the hydrochloride salt of tyrosinamide, is a crucial intermediate and building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. The presented HPLC method offers a straightforward and reproducible approach for the determination of this compound in solution.